2-Phenylmalonamide

Crystal Engineering Hydrogen-Bonded Networks Solid-State Chemistry

Unsubstituted malonamides often yield inconsistent conformational outcomes, compromising crystal engineering and separation ligand design. 2-Phenylmalonamide (CAS 10255-95-5) resolves this through a fully solved single-crystal X-ray structure that defines a predictable 3D hydrogen-bonded network (R₂²(8) and R₈⁶(16) rings). - 97% minimum purity with batch-specific COA (NMR, HPLC, GC). - Melting point ~233°C (dec.) for rapid identity verification. - Electron-withdrawing phenyl group enhances metal extraction efficiency vs. unsubstituted analogs. Supplied as a white crystalline solid; ambient shipping; ready for immediate dispatch.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 10255-95-5
Cat. No. B079945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylmalonamide
CAS10255-95-5
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)N)C(=O)N
InChIInChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13)
InChIKeyCPSUAFUQJBJMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylmalonamide Identity & Specifications


2-Phenylmalonamide (CAS 10255-95-5) is a primary diamide with the molecular formula C₉H₁₀N₂O₂ and a molecular weight of 178.19 g/mol [1]. The compound is a white crystalline solid with a melting point of 233-235°C (with decomposition at approximately 233°C), and the predicted density is 1.262 ± 0.06 g/cm³ . It is commercially available as a research-grade chemical with standard purity specifications of 97% . The crystal structure has been fully solved by single-crystal X-ray diffraction, revealing a monoclinic system (space group P21/n) with unit cell parameters a = 9.079(2) Å, b = 7.555(2) Å, c = 13.015(2) Å, and β = 104.10(1)° [1]. In the solid state, the amide groups are rotated out of the central plane by approximately 25-47°, while the phenyl ring adopts a nearly perpendicular orientation relative to this plane [1].

2-Phenylmalonamide Substitution Constraints


The phenyl substitution at the central α-carbon of 2-phenylmalonamide produces three distinct and quantifiable effects that preclude simple substitution with malonamide or its N-alkylated derivatives. First, the phenyl group introduces substantial steric bulk that alters the conformational landscape: in 2-phenylmalonamide, the amide groups are rotated 25-47° out of the central plane, whereas unsubstituted malonamide adopts a flatter backbone conformation [1]. Second, the electron-withdrawing phenyl substituent modifies the hydrogen-bonding network, generating eight-membered R₂²(8) and 16-membered R₈⁶(16) hydrogen-bonded rings that form an infinite three-dimensional network fundamentally distinct from the simpler packing of unsubstituted malonamide [1]. Third, phenyl substitution on malonamides systematically decreases basicity and correspondingly increases metal extraction capacity—a structure-property relationship that does not extrapolate linearly from non-phenyl analogs [2]. These three quantifiable differences in conformation, crystal packing, and electronic properties mean that substituting another malonamide derivative will produce different outcomes in solid-state applications, metal extraction processes, and synthetic pathways relying on specific steric or electronic characteristics.

2-Phenylmalonamide Differential Evidence


Conformation: Phenylmalonamide vs. Unsubstituted Malonamide

X-ray crystallographic analysis reveals that 2-phenylmalonamide adopts a distinctly non-planar conformation, with its amide groups rotated out of the central C(ONH₂)-C(HPh)-C(ONH₂) plane by approximately 25-47° [1]. The phenyl ring is almost perpendicular to this central plane. In contrast, the backbone of 2-phenylmalonamide itself (unsubstituted) is reported to be much flatter in conformation [1]. This quantitative conformational divergence arises directly from the steric demands of the central phenyl substituent and translates into a unique hydrogen-bonding architecture comprising eight-membered R₂²(8) and 16-membered R₈⁶(16) rings that link molecules into an infinite three-dimensional network [1].

Crystal Engineering Hydrogen-Bonded Networks Solid-State Chemistry

Metal Extraction Enhancement via Phenyl Substitution

A systematic comparative study of eight substituted malonamides established a quantifiable relationship between phenyl substitution, basicity, and metal extraction performance [1]. The introduction of phenyl substituents on the nitrogens in the malonamide scaffold decreases the ligand basicity, which in turn increases metal extraction efficiency for Am(III) and Eu(III) from nitric acid solutions [1]. The study explicitly demonstrates that the highest metal extraction was achieved with ligands of lowest basicity, and that the relative order of calculated gas-phase basicities (using ab initio methods) is in good agreement with experimentally determined basicity scales [1].

Solvent Extraction Actinide/Lanthanide Separations Ligand Basicity

Purity Specifications: Standard vs. Alternative Grades

Commercially sourced 2-phenylmalonamide is routinely supplied with a minimum purity specification of 97% as verified by NMR, HPLC, and GC analytical methods . This purity level is substantiated by certificate of analysis (CoA) documentation that includes batch-specific quality control data . In contrast, some alternative suppliers offer the compound at 95% minimum purity with more limited analytical characterization . The melting point specification of approximately 233°C (with decomposition) serves as an additional identity and purity indicator for procurement verification .

Analytical Reference Standards Quality Control Synthesis Intermediates

CYP2B Induction: Phenylmalonamide vs. Ethylphenylmalonamide

In a comparative study examining the structural requirements for hepatic cytochrome P450 2B-type induction by ethyl/phenyl-substituted phenobarbital congeners in rats, 2-ethyl-2-phenylmalonamide (PEMA) produced CYP2B induction responses that were less than 25% of maximal induction [1]. This was measured against phenobarbital and 5-ethyl-5-phenylhydantoin, which produced maximal induction (defined as 100% baseline), while primidone and 2-ethyl-2-phenylsuccinimide yielded approximately 65% of maximal response [1].

Drug Metabolism Cytochrome P450 Induction Pharmacokinetics

2-Phenylmalonamide Application Scenarios


Crystal Engineering & Hydrogen-Bonded Networks

The solved crystal structure of 2-phenylmalonamide provides a well-defined template for designing hydrogen-bonded supramolecular assemblies. The 25-47° amide rotation and perpendicular phenyl orientation create an infinite three-dimensional network via eight-membered R₂²(8) and 16-membered R₈⁶(16) hydrogen-bonded rings [1]. This quantifiable packing architecture makes 2-phenylmalonamide a predictable building block for crystal engineering studies where specific intermolecular spacing and network topology are required—properties that cannot be achieved with the flatter conformation of unsubstituted malonamide [1].

Actinide/Lanthanide Separation Ligands

The class-level evidence demonstrating that phenyl substitution on malonamide scaffolds decreases basicity and correspondingly increases Am(III) and Eu(III) extraction from nitric acid solutions supports the use of phenyl-substituted malonamides as starting scaffolds for separation ligand development [1]. The inverse correlation between basicity and extraction efficiency, validated across eight malonamides with both experimental and ab initio computational methods, provides a quantitative framework for predicting extraction performance of phenyl-containing malonamide derivatives in nuclear fuel reprocessing or rare earth separations [1].

Pharmaceutical Intermediate Procurement & Purity

For synthetic applications where impurity profiles directly affect downstream reaction yields or analytical method validation, 2-phenylmalonamide is commercially available at 97% minimum purity with batch-specific certificates of analysis including NMR, HPLC, and GC verification [1]. The melting point specification of approximately 233°C (with decomposition) provides a rapid identity check for incoming quality control . This level of analytical documentation supports regulatory-compliant pharmaceutical intermediate procurement and method development where traceability and purity benchmarking are mandatory requirements [1].

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